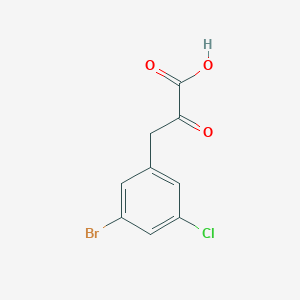
3-(3-Bromo-5-chlorophenyl)-2-oxopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Bromo-5-chlorophenyl)-2-oxopropanoic acid: (3-Bromo-5-chlorophenyl)boronic acid , is a chemical compound with the following properties:
Chemical Formula: CHBBrClO
Molecular Weight: 235.27 g/mol
CAS Number: 1186403-17-7
Méthodes De Préparation
Synthetic Routes:: The synthesis of this compound involves boronic acid chemistry. One common synthetic route is the reaction between 3-bromo-5-chlorophenylboronic acid and an appropriate reagent (such as an acid chloride or anhydride) to form the corresponding acyl boronate. The reaction typically occurs under inert atmosphere conditions.
Industrial Production:: While specific industrial production methods are not widely documented, researchers and manufacturers likely employ similar synthetic routes on a larger scale.
Analyse Des Réactions Chimiques
Reactivity::
Benzylic Position Reactivity: Due to the presence of the benzylic bromine and chlorine atoms, this compound can undergo various reactions at the benzylic position.
Boronic Acid Reactions: As a boronic acid, it can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Suzuki-Miyaura Coupling: Palladium catalyst, base, and an aryl or vinyl halide.
Benzylic Halide Reactions: Various nucleophiles (e.g., Grignard reagents, amines) under appropriate conditions.
Applications De Recherche Scientifique
This compound finds applications in:
Organic Synthesis: As a versatile building block for the synthesis of more complex molecules.
Medicinal Chemistry: It may serve as a precursor for drug development.
Materials Science: For functional materials and ligand design.
Mécanisme D'action
The specific mechanism of action for this compound depends on its application. For example, if used in drug development, it would interact with specific molecular targets or pathways relevant to the therapeutic purpose.
Comparaison Avec Des Composés Similaires
While I don’t have information on direct analogs, it’s essential to compare this compound with related boronic acids and benzylic halides to highlight its uniqueness.
Remember that further research and experimental data are necessary to fully understand the compound’s properties and applications
Propriétés
Formule moléculaire |
C9H6BrClO3 |
|---|---|
Poids moléculaire |
277.50 g/mol |
Nom IUPAC |
3-(3-bromo-5-chlorophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6BrClO3/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4H,3H2,(H,13,14) |
Clé InChI |
HRHYNIBZZNJHEZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1Cl)Br)CC(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(Trifluoromethyl)phenyl]ethanethiol](/img/structure/B13578276.png)
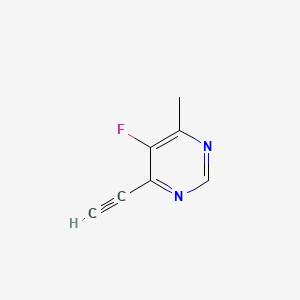
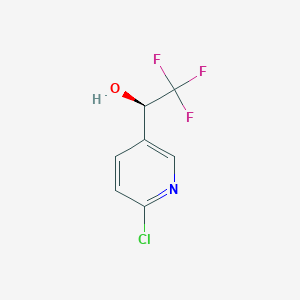

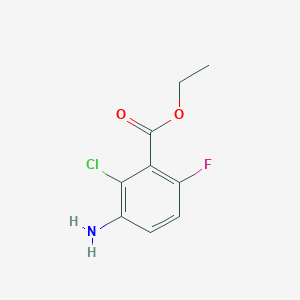
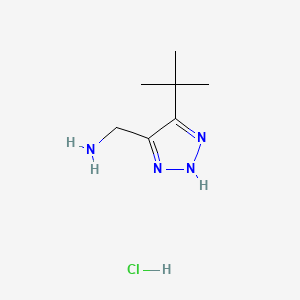
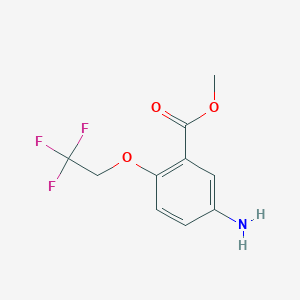
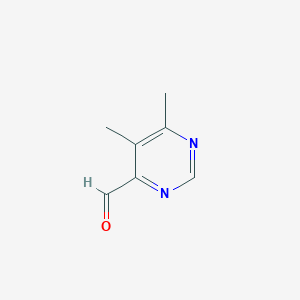
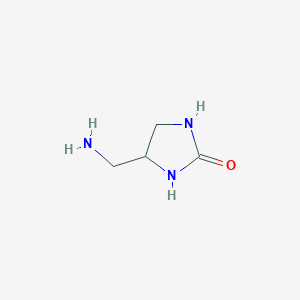
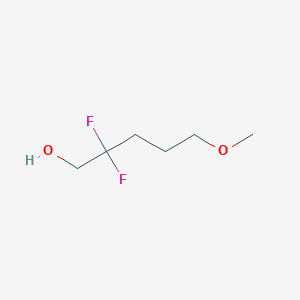
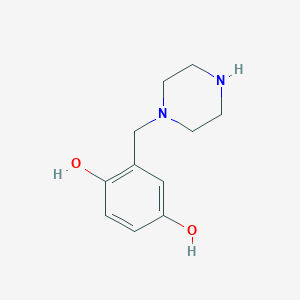

![4-[3-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanamido]benzamide](/img/structure/B13578356.png)
aminehydrochloride](/img/structure/B13578363.png)
